![molecular formula C13H13LiN2O3 B2397855 Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197053-30-6](/img/structure/B2397855.png)
Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a lithium ion coordinated to a benzoimidazole derivative, which is further substituted with a tetrahydropyran moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in synthetic chemistry, medicinal chemistry, and materials science.
作用机制
Target of Action
Similar compounds have been reported to inhibit ataxia telangiectasia mutated (atm) kinase . ATM Kinase plays a crucial role in the DNA damage response pathway, which is responsible for detecting and repairing DNA damage .
Mode of Action
Similar compounds have demonstrated the potential of atm inhibition when combined with dna double-strand break-inducing agents in mouse xenograft models . This suggests that the compound may interact with its target by inhibiting its function, leading to an increased susceptibility to DNA damage.
Biochemical Pathways
The compound likely affects the DNA damage response pathway due to its potential inhibition of ATM Kinase . This pathway is responsible for detecting and repairing different types of DNA damage. Inhibition of this pathway could lead to an accumulation of DNA damage, potentially leading to cell death.
Pharmacokinetics
Similar compounds have shown good permeability in mdck cells overexpressing mdr1 and moderate aqueous solubility . These properties suggest that the compound may have a reasonable bioavailability.
Result of Action
Based on the potential inhibition of atm kinase, it can be inferred that the compound may lead to an accumulation of dna damage in cells, potentially leading to cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the tetrahydropyran moiety: This step involves the protection of the hydroxyl group using tetrahydropyran, followed by its attachment to the benzoimidazole core through nucleophilic substitution.
Lithiation: The final step involves the lithiation of the carboxylate group using a lithium reagent such as lithium diisopropylamide (LDA) or n-butyllithium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzoimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tetrahydropyran moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Oxidized benzoimidazole derivatives
Reduction: Reduced benzoimidazole derivatives
Substitution: Substituted tetrahydropyran derivatives
科学研究应用
Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
相似化合物的比较
Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate can be compared with other similar compounds, such as:
Lithium benzoimidazole derivatives: These compounds share the benzoimidazole core but lack the tetrahydropyran moiety, resulting in different chemical and biological properties.
Tetrahydropyran-substituted benzoimidazoles: These compounds have similar structural features but may differ in the position or type of substitution, affecting their reactivity and applications.
属性
IUPAC Name |
lithium;1-(oxan-4-yl)benzimidazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3.Li/c16-13(17)12-14-10-3-1-2-4-11(10)15(12)9-5-7-18-8-6-9;/h1-4,9H,5-8H2,(H,16,17);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFUIRNNTSKXJA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCC1N2C3=CC=CC=C3N=C2C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13LiN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
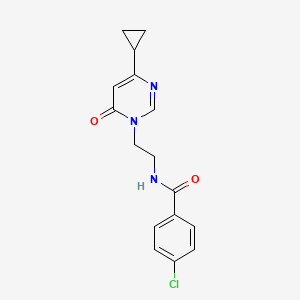

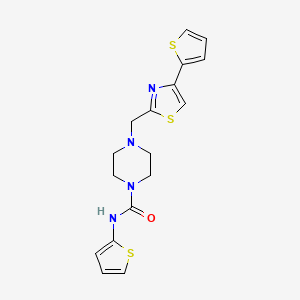
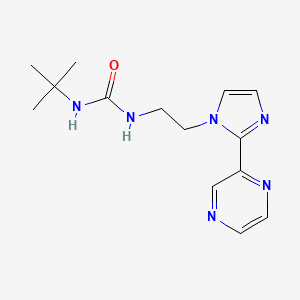
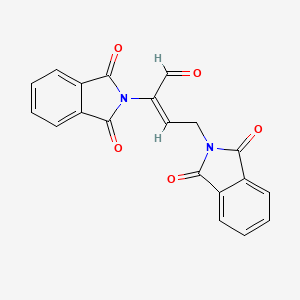
![Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)-4-phenylthiophene-2-carboxylate](/img/structure/B2397782.png)

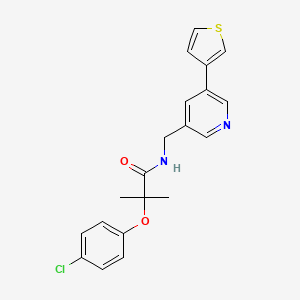

![2-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2397788.png)
amine hydrochloride](/img/structure/B2397789.png)
![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2397790.png)
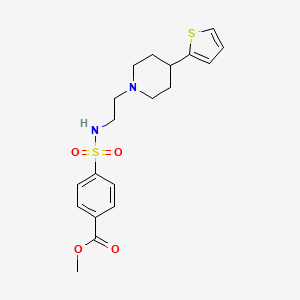
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2397794.png)
